molecular formula C18H21N5O3 B12380203 Lepzacitinib CAS No. 2321488-47-3

Lepzacitinib

カタログ番号: B12380203
CAS番号: 2321488-47-3
分子量: 355.4 g/mol
InChIキー: QQOPOYMFJLUSBI-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lepzacitinib is a small molecule drug that functions as a Janus kinase inhibitor, specifically targeting JAK1 and JAK3. It was initially developed by Aclaris Therapeutics, Inc. and is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . The compound has shown promise in clinical trials for conditions such as atopic dermatitis .

準備方法

The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .

化学反応の分析

Lepzacitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学的研究の応用

Lepzacitinib has a wide range of scientific research applications:

作用機序

Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .

類似化合物との比較

Lepzacitinib is unique in its dual inhibition of JAK1 and JAK3, which distinguishes it from other Janus kinase inhibitors that may target only one of these kinases. Similar compounds include:

    Tofacitinib: Primarily inhibits JAK3 and is used for rheumatoid arthritis.

    Ruxolitinib: Inhibits JAK1 and JAK2, used for myelofibrosis and polycythemia vera.

    Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.

Compared to these compounds, this compound’s dual inhibition of JAK1 and JAK3 offers a broader range of therapeutic applications, particularly in dermatological conditions .

特性

CAS番号

2321488-47-3

分子式

C18H21N5O3

分子量

355.4 g/mol

IUPAC名

ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1

InChIキー

QQOPOYMFJLUSBI-GFCCVEGCSA-N

異性体SMILES

CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2

正規SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。